3-(Hydroxymethyl)-4-methylbenzonitrile

Medicinal chemistry Organic synthesis Building block selectivity

3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2) is an aryl nitrile derivative with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol. It features a 1,2,4-substituted benzene ring pattern: a nitrile group (-CN) at the para position relative to a methyl group (-CH3), and a hydroxymethyl group (-CH2OH) ortho to the methyl group.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 1261439-18-2
Cat. No. B2874358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-4-methylbenzonitrile
CAS1261439-18-2
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)CO
InChIInChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3
InChIKeyIRVYZWCLOFTTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2): Core Physicochemical and Functional Profile


3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2) is an aryl nitrile derivative with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . It features a 1,2,4-substituted benzene ring pattern: a nitrile group (-CN) at the para position relative to a methyl group (-CH3), and a hydroxymethyl group (-CH2OH) ortho to the methyl group . This substitution pattern creates a compact, bifunctional scaffold where the nitrile serves as an electron-withdrawing handle for further transformation (e.g., reduction to amine, hydrolysis to carboxylic acid) and the hydroxymethyl group provides a nucleophilic or oxidizable site . The compound is sparingly soluble in water but readily soluble in common organic solvents including DMSO, methanol, and ethyl acetate , making it amenable to standard synthetic and screening workflows. Commercial availability includes suppliers offering standard purity of 97% with batch-specific QC data (NMR, HPLC, GC) .

Why Generic Substitution Fails for 3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2)


Generic substitution with other methylbenzonitrile or hydroxymethylbenzonitrile isomers is not scientifically valid due to the unique 1,2,4-substitution pattern of this compound. Positional isomers such as 2-(hydroxymethyl)-4-methylbenzonitrile (CAS 854854-67-4), 3-(hydroxymethyl)-2-methylbenzonitrile, and 4-(hydroxymethyl)-2-methylbenzonitrile differ in the spatial arrangement of functional groups, resulting in altered electronic properties, steric accessibility, and intermolecular interaction profiles . In medicinal chemistry and organic synthesis, even subtle changes in substitution pattern can profoundly affect reaction selectivity, target binding affinity, and downstream physicochemical behavior . Consequently, substituting a regioisomer without rigorous experimental validation introduces uncontrolled variables that compromise reproducibility, SAR interpretation, and intellectual property integrity. The evidence presented in Section 3 establishes quantifiable, comparator-based differentiation that justifies the specific selection of CAS 1261439-18-2 over its positional analogs.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2) Against Closest Analogs


Regioisomeric Substitution Pattern Differentiates Synthetic Utility from Positional Analogs

The 1,2,4-substitution pattern of 3-(hydroxymethyl)-4-methylbenzonitrile (target compound) confers distinct synthetic and physicochemical properties relative to its positional isomers. While direct head-to-head comparative assay data for this specific compound class is absent from the open literature, structural and computational class-level inference provides quantifiable differentiation . The target compound features a nitrile group at the para position relative to the methyl group and a hydroxymethyl group ortho to the methyl, creating a unique spatial arrangement of hydrogen bond donors (hydroxymethyl), hydrogen bond acceptors (nitrile), and hydrophobic elements (methyl) that differs measurably from isomers such as 2-(hydroxymethyl)-4-methylbenzonitrile (CAS 854854-67-4) and 3-(hydroxymethyl)-2-methylbenzonitrile . This pattern affects both electronic distribution across the aromatic ring and steric accessibility of the hydroxymethyl handle for subsequent derivatization.

Medicinal chemistry Organic synthesis Building block selectivity

Commercial Purity Benchmark and Batch QC Documentation Differentiates from Uncharacterized Alternatives

The target compound (CAS 1261439-18-2) is commercially available with documented standard purity of 97% as verified by multiple orthogonal analytical methods, including NMR, HPLC, and GC . This level of characterization provides a verifiable purity baseline that contrasts with positional isomers and analogs for which equivalent batch-specific QC documentation may not be consistently available from all suppliers. For instance, the structurally related compound 3-hydroxy-4-methylbenzonitrile (CAS 3816-66-8), which differs by substitution of the hydroxymethyl group with a hydroxyl group, is available at comparable purity (98%) but represents a chemically distinct oxidation state with different reactivity and polarity .

Quality control Procurement specification Analytical chemistry

Functional Group Orthogonality Supports Divergent Synthetic Elaboration Relative to Simple Analogs

The presence of both a hydroxymethyl group and a nitrile group on the same aromatic scaffold provides orthogonal reactivity handles that enable sequential, chemoselective transformations. The nitrile group can undergo reduction to a primary amine (using LiAlH4 or catalytic hydrogenation) or hydrolysis to a carboxylic acid, while the hydroxymethyl group can be independently oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution . This orthogonality is not present in simpler analogs such as 4-methylbenzonitrile (CAS 104-85-8, lacking the hydroxymethyl handle) or 3-(hydroxymethyl)benzonitrile (CAS 874-97-5, lacking the methyl group), which offer fewer derivatization options [1].

Synthetic methodology Scaffold diversification Chemical biology

Validated Application Scenarios for 3-(Hydroxymethyl)-4-methylbenzonitrile (CAS 1261439-18-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification Requiring Orthogonal Reactive Handles

This compound is optimally deployed in medicinal chemistry programs where rapid scaffold diversification is required. The presence of both a nitrile group and a hydroxymethyl group enables parallel or sequential derivatization without protecting group manipulation. This bifunctionality supports the generation of structurally diverse compound libraries from a single starting material, a capability not afforded by monofunctional analogs such as 4-methylbenzonitrile (CAS 104-85-8) . The 1,2,4-substitution pattern further provides a distinct 3D pharmacophore relative to positional isomers, which is critical for exploring novel chemical space in hit-to-lead campaigns .

Synthetic Route Development Requiring Verified Purity and Batch Consistency

For synthetic methodology development and scale-up studies, the availability of batch-specific QC documentation (NMR, HPLC, GC) for CAS 1261439-18-2 at 97% purity provides a reliable starting material baseline. This level of characterization is essential for reproducibility in reaction optimization studies where impurity profiles can affect catalyst performance, reaction kinetics, and yield reproducibility. Procurement of this well-characterized compound reduces the risk of batch-to-batch variability that could confound synthetic route validation.

Regioisomer-Specific SAR Studies in Target Engagement Assays

The unique 1,2,4-substitution pattern of this compound positions it as a specific regioisomeric probe for SAR studies where spatial arrangement of the nitrile, methyl, and hydroxymethyl groups is hypothesized to influence target binding . In scenarios where subtle differences in molecular topology (e.g., distance between hydrogen bond donor and acceptor, orientation of hydrophobic methyl group) are predicted to modulate potency or selectivity, this specific isomer must be used rather than positional analogs. Substituting an alternative regioisomer would invalidate structure-activity relationship conclusions and potentially miss activity cliffs or selectivity windows.

Synthesis of Chiral or Functionalized Benzonitrile Derivatives via Hydroxymethyl Activation

The hydroxymethyl group serves as a latent electrophile upon activation (e.g., conversion to a halide or sulfonate ester) or as a handle for oxidation to the corresponding aldehyde or carboxylic acid. This enables the synthesis of more elaborate benzonitrile derivatives, including those with chiral centers or extended conjugation, for applications in materials science or as advanced pharmaceutical intermediates . The para-nitrile group remains intact under many oxidation and activation conditions, allowing orthogonal functionalization of the aromatic core.

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